molecular formula C19H20Cl2N4O4S B298142 N-{3-[(1E)-1-(2-{[(3,5-dichlorophenyl)(methylsulfonyl)amino]acetyl}hydrazinylidene)ethyl]phenyl}acetamide (non-preferred name)

N-{3-[(1E)-1-(2-{[(3,5-dichlorophenyl)(methylsulfonyl)amino]acetyl}hydrazinylidene)ethyl]phenyl}acetamide (non-preferred name)

Cat. No.: B298142
M. Wt: 471.4 g/mol
InChI Key: LLMWSYQBGRZLJR-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(1E)-1-(2-{[(3,5-dichlorophenyl)(methylsulfonyl)amino]acetyl}hydrazinylidene)ethyl]phenyl}acetamide (non-preferred name) is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of dichloro, methylsulfonyl, and anilino groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1E)-1-(2-{[(3,5-dichlorophenyl)(methylsulfonyl)amino]acetyl}hydrazinylidene)ethyl]phenyl}acetamide (non-preferred name) involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:

    Preparation of 3,5-dichloroaniline: This involves the chlorination of aniline to introduce chlorine atoms at the 3 and 5 positions.

    Formation of methylsulfonyl derivative: The 3,5-dichloroaniline is then reacted with methylsulfonyl chloride to form the corresponding methylsulfonyl derivative.

    Acetylation: The methylsulfonyl derivative is acetylated using acetic anhydride to introduce the acetyl group.

    Hydrazone formation: The acetylated compound is then reacted with hydrazine to form the hydrazone derivative.

    Final coupling: The hydrazone derivative is coupled with phenylacetic acid to form the final product, N-{3-[(1E)-1-(2-{[(3,5-dichlorophenyl)(methylsulfonyl)amino]acetyl}hydrazinylidene)ethyl]phenyl}acetamide (non-preferred name).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1E)-1-(2-{[(3,5-dichlorophenyl)(methylsulfonyl)amino]acetyl}hydrazinylidene)ethyl]phenyl}acetamide (non-preferred name) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[(1E)-1-(2-{[(3,5-dichlorophenyl)(methylsulfonyl)amino]acetyl}hydrazinylidene)ethyl]phenyl}acetamide (non-preferred name) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[(1E)-1-(2-{[(3,5-dichlorophenyl)(methylsulfonyl)amino]acetyl}hydrazinylidene)ethyl]phenyl}acetamide (non-preferred name) involves its interaction with specific molecular targets. The compound is known to:

    Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their activity.

    Disrupt cellular processes: It can interfere with cellular processes, leading to cell death or inhibition of cell growth.

    Modulate signaling pathways: The compound can modulate signaling pathways, affecting various cellular functions.

Comparison with Similar Compounds

N-{3-[(1E)-1-(2-{[(3,5-dichlorophenyl)(methylsulfonyl)amino]acetyl}hydrazinylidene)ethyl]phenyl}acetamide (non-preferred name) can be compared with other similar compounds, such as:

    N-{3-[(1E)-1-(2-{[(3,5-dichlorophenyl)(methylsulfonyl)amino]acetyl}hydrazinylidene)ethyl]phenyl}acetamide (non-preferred name) analogs: These compounds have similar structures but differ in the substituents on the phenyl ring.

    Sulfonyl hydrazones: Compounds with a sulfonyl hydrazone moiety, which exhibit similar chemical properties.

    Acetyl hydrazones: Compounds with an acetyl hydrazone group, which are used in similar applications.

The uniqueness of N-{3-[(1E)-1-(2-{[(3,5-dichlorophenyl)(methylsulfonyl)amino]acetyl}hydrazinylidene)ethyl]phenyl}acetamide (non-preferred name) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20Cl2N4O4S

Molecular Weight

471.4 g/mol

IUPAC Name

N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C19H20Cl2N4O4S/c1-12(14-5-4-6-17(7-14)22-13(2)26)23-24-19(27)11-25(30(3,28)29)18-9-15(20)8-16(21)10-18/h4-10H,11H2,1-3H3,(H,22,26)(H,24,27)/b23-12+

InChI Key

LLMWSYQBGRZLJR-FSJBWODESA-N

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C)/C2=CC(=CC=C2)NC(=O)C

SMILES

CC(=NNC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C)C2=CC(=CC=C2)NC(=O)C

Canonical SMILES

CC(=NNC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C)C2=CC(=CC=C2)NC(=O)C

Origin of Product

United States

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